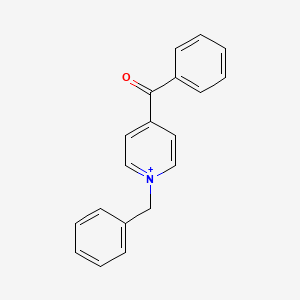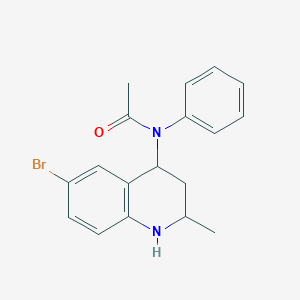![molecular formula C17H17N3O6S B12483014 4-({5-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]furan-2-yl}sulfonyl)morpholine](/img/structure/B12483014.png)
4-({5-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]furan-2-yl}sulfonyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({5-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]furan-2-yl}sulfonyl)morpholine is a complex organic compound that features a unique combination of functional groups, including a morpholine ring, a furan ring, and an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-({5-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]furan-2-yl}sulfonyl)morpholine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under cyclization conditions.
Introduction of the furan ring: The oxadiazole intermediate can be further reacted with a furan derivative through a coupling reaction.
Sulfonylation: The resulting compound is then subjected to sulfonylation using a sulfonyl chloride reagent.
Morpholine ring attachment: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-({5-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]furan-2-yl}sulfonyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole or furan rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl or morpholine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
4-({5-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]furan-2-yl}sulfonyl)morpholine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 4-({5-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]furan-2-yl}sulfonyl)morpholine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring, in particular, is known to interact with biological targets through hydrogen bonding and hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-({5-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]furan-2-yl}sulfonyl)morpholine
- 4-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]furan-2-yl}sulfonyl)morpholine
Uniqueness
4-({5-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]furan-2-yl}sulfonyl)morpholine is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.
Propiedades
Fórmula molecular |
C17H17N3O6S |
|---|---|
Peso molecular |
391.4 g/mol |
Nombre IUPAC |
4-[5-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]furan-2-yl]sulfonylmorpholine |
InChI |
InChI=1S/C17H17N3O6S/c1-23-13-4-2-3-12(11-13)16-18-17(26-19-16)14-5-6-15(25-14)27(21,22)20-7-9-24-10-8-20/h2-6,11H,7-10H2,1H3 |
Clave InChI |
SNYAMDHBKKINJS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2=NOC(=N2)C3=CC=C(O3)S(=O)(=O)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B12482934.png)
![(3aR,4S,9bS)-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B12482936.png)
![2-{[(2-benzyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]amino}-2-methyl-1-propanol](/img/structure/B12482938.png)

![4-bromo-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12482945.png)
![2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide](/img/structure/B12482960.png)
![6,7-dimethoxy-9-(3,4,5-trimethoxyphenyl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B12482965.png)

![2-chloro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12482976.png)
![2-chloro-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline](/img/structure/B12482979.png)
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B12482983.png)

![Ethyl 6-cyano-2-{[(3-methoxy-4-propoxyphenyl)carbonyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12483004.png)

